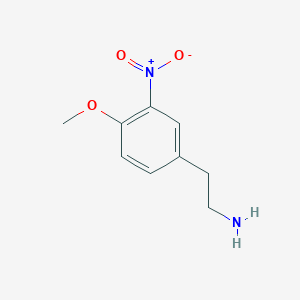

4-Methoxy-3-nitro-phenethylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-3-nitro-phenethylamine, also known as 2C-E, is a psychedelic phenethylamine that has gained popularity in recent years due to its unique effects. It is a synthetic compound that was first synthesized by Alexander Shulgin in 1977. The compound has been used for scientific research purposes, and its mechanism of action and physiological effects have been studied extensively.

Safety and Hazards

Mechanism of Action

Target of Action

4-Methoxy-3-nitro-phenethylamine is a derivative of the phenethylamine class . The primary targets of phenethylamines are often inadequately elucidated . Some substances carrying the n-benzyl phenethylamine (nbome) structure, which is similar to 4-methoxy-3-nitro-phenethylamine, have been observed to activate the µ opioid receptor (mor) and the serotonin (5-ht 2a) receptor .

Mode of Action

Methoxy substitution on the aromatic ring of phenethylamine produces a compound with a variety of hallucinogenic effects . The number of methoxy groups substituted and their location determine the pharmacological effects of the resulting compound .

Biochemical Pathways

Phenethylamines are commonly produced from the amino acid phenylalanine using enzyme-catalyzed decarboxylation . The nature of the substituted group and its location has an effect on the overall activity of the resulting compound .

Result of Action

Related phenethylamine derivatives have been reported to have various effects, including hallucinogenic effects and potential anticancer and antioxidant properties .

Action Environment

It is known that the metabolic pathways of secondary metabolites in foods may differ between plant species, due to the difference in the nature of the plant . Similarly, the action of 4-Methoxy-3-nitro-phenethylamine could potentially be influenced by various environmental factors.

properties

IUPAC Name |

2-(4-methoxy-3-nitrophenyl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-14-9-3-2-7(4-5-10)6-8(9)11(12)13/h2-3,6H,4-5,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVURPGSRPLBVFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-3-nitro-phenethylamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanamine](/img/structure/B2901344.png)

![(NE)-N-[(6-bromo-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B2901345.png)

sulfamoyl}amine](/img/structure/B2901349.png)

![N-[2-(3,4-dihydroxyphenyl)ethyl]octanamide](/img/structure/B2901358.png)

![ethyl 2-(2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)acetate](/img/structure/B2901359.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2901360.png)

![4-(dimethylamino)-N-(5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)butanamide](/img/structure/B2901364.png)